

Epaminurad Demonstrates Significant Urate-Lowering Efficacy in Placebo-Controlled Gout Study

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Compound of Interest		
Compound Name:	Epaminurad	
Cat. No.:	B607337	Get Quote

A phase 2b clinical trial has shown that **Epaminurad**, a novel selective human urate transporter 1 (hURAT1) inhibitor, is effective and well-tolerated for the treatment of hyperuricemia in patients with gout. The study, which compared three different doses of **Epaminurad** against a placebo, met its primary efficacy endpoint, with a significantly higher proportion of patients in the **Epaminurad** groups achieving target serum urate (sUA) levels.[1] [2][3][4][5]

The multicenter, randomized, double-blind, placebo-controlled, dose-finding study enrolled 169 adult patients with gout and a baseline sUA level of \geq 0.42 mmol/L.[1][2][3] Participants were randomized to receive one of three daily doses of **Epaminurad** (3 mg, 6 mg, or 9 mg) or a matching placebo for 12 weeks.[2][3][4] The trial also included a standard-treatment reference arm with febuxostat.[2][3][4]

Key Efficacy Findings

The primary endpoint of the study was the proportion of patients achieving a serum urate level of less than 0.36 mmol/L at week 4. All three **Epaminurad** dosage groups demonstrated a statistically significant improvement compared to the placebo group.[1][2][3][4]

Table 1: Proportion of Patients Achieving sUA < 0.36 mmol/L at Week 4



Treatment Group	Proportion of Patients (%)	p-value vs. Placebo
Epaminurad 9 mg	88.89%	< 0.0001
Epaminurad 6 mg	71.79%	< 0.0001
Epaminurad 3 mg	54.05%	< 0.0001
Placebo	0.00%	-
Data sourced from a phase 2b clinical trial of Epaminurad.[2] [3][4]		

The urate-lowering effects of **Epaminurad** were sustained and consistent at weeks 8 and 12. [2][3][4] Furthermore, a higher percentage of patients in the **Epaminurad** groups achieved a lower target of sUA < 0.30 mmol/L compared to placebo.[1][2][3]

Safety and Tolerability Profile

Epaminurad was generally safe and well-tolerated during the 12-week treatment period. The incidence of treatment-emergent adverse events (TEAEs) was similar between the **Epaminurad** and placebo groups, with most events being mild in nature.[1][2][3][4][5] There were no significant differences in the rates of adverse drug reactions or serious drug-related adverse events between the treatment and placebo arms.[1] Additionally, no significant changes in mean serum creatinine levels or liver function parameters were observed in the **Epaminurad** groups compared to placebo.[3][5]

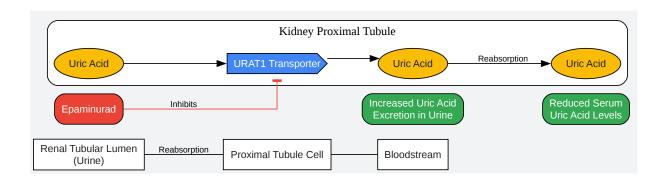
Table 2: Overview of Safety Profile



Parameter	Epaminurad Groups	Placebo Group
Incidence of TEAEs	Similar to placebo	-
Severity of TEAEs	Mostly mild	-
Serious Drug-Related AEs	None reported	-
Mean Serum Creatinine	No significant difference	-
Liver Function Parameters	No significant difference	-
Data sourced from a phase 2b clinical trial of Epaminurad.[1] [3][5]		

Mechanism of Action

Epaminurad is a selective inhibitor of the human urate transporter 1 (hURAT1).[2][6][7][8] URAT1 is a protein located in the kidneys that is responsible for the reabsorption of uric acid back into the bloodstream.[9][10][11] By inhibiting URAT1, **Epaminurad** blocks this reabsorption process, leading to increased excretion of uric acid in the urine and consequently, a reduction of serum uric acid levels.[6][9][10][11] This targeted action addresses an underlying cause of hyperuricemia in many patients with gout.[11]



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Caption: Mechanism of action of **Epaminurad**.

Experimental Protocols

The phase 2b clinical trial was a multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[2][3][4]

Patient Population: Eligible participants were adults aged 19-70 years diagnosed with gout and having a serum urate level of ≥ 0.42 mmol/L.[2][3]

Study Design: Following a 4-week screening period that included lifestyle modifications and washout of previous treatments, patients were randomized in a 2:2:2:2:1 ratio to receive one of the following treatments orally, once daily, for 12 weeks:

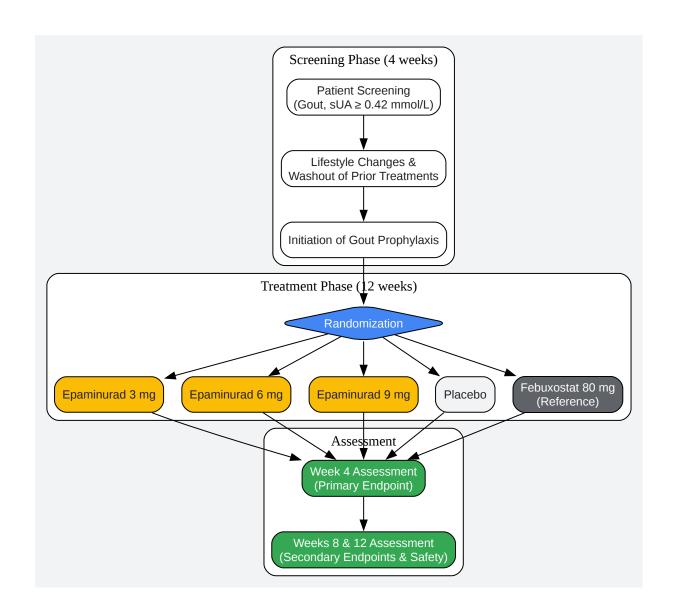
- **Epaminurad** 3 mg[2][3]
- **Epaminurad** 6 mg[2][3]
- **Epaminurad** 9 mg[2][3]
- Placebo[2][3]
- Febuxostat 80 mg (as a reference arm)[2][3]

All participants received prophylaxis for gout flares.[2][3]

Endpoints:

- Primary Efficacy Endpoint: The proportion of patients with a serum urate level < 0.36 mmol/L at week 4.[1][2][3]
- Secondary Endpoints: Included the incidence of gout flares at weeks 4, 8, and 12, as well as safety assessments.[1]





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Caption: Phase 2b clinical trial workflow for **Epaminurad**.

Future Directions



Based on the promising results of the phase 2b trial, a phase 3 clinical trial (EPIC study) is underway to further evaluate the efficacy and safety of **Epaminurad** in a larger population of patients with gout, comparing it with febuxostat.[12][13][14] The successful completion of this trial could establish **Epaminurad** as a valuable new treatment option for the management of hyperuricemia in patients with gout.

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